Bienvenue dans la boutique en ligne BenchChem!

Met-F-AEA

Cannabinoid Receptor Receptor Binding Assay Pharmacology

Met-F-AEA (2-methyl-2′-F-anandamide; CAS 166100-39-6) is a synthetic, metabolically stable analog of the endogenous endocannabinoid anandamide (AEA). The compound exhibits enhanced resistance to hydrolytic degradation by fatty acid amide hydrolase (FAAH) compared to its endogenous counterpart, making it a valuable tool compound for in vitro and in vivo investigations of CB1 receptor signaling where AEA's short half-life would confound experimental interpretation.

Molecular Formula C23H38FNO
Molecular Weight 363.6 g/mol
Cat. No. B069876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMet-F-AEA
Synonyms2-methyl-2'-fluoro AEA; 2-Methyl-2'-fluoro Anandamide; O-689
Molecular FormulaC23H38FNO
Molecular Weight363.6 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCC=CCC=CCCC(C)C(=O)NCCF
InChIInChI=1S/C23H38FNO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(2)23(26)25-21-20-24/h7-8,10-11,13-14,16-17,22H,3-6,9,12,15,18-21H2,1-2H3,(H,25,26)/b8-7-,11-10-,14-13-,17-16-
InChIKeyHMMNZALKMVCHHZ-ZKWNWVNESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A solution in ethanol

Met-F-AEA for Research Procurement: A Metabolically Stable Anandamide Analog for Cannabinoid Receptor Studies


Met-F-AEA (2-methyl-2′-F-anandamide; CAS 166100-39-6) is a synthetic, metabolically stable analog of the endogenous endocannabinoid anandamide (AEA) [1]. The compound exhibits enhanced resistance to hydrolytic degradation by fatty acid amide hydrolase (FAAH) compared to its endogenous counterpart, making it a valuable tool compound for in vitro and in vivo investigations of CB1 receptor signaling where AEA's short half-life would confound experimental interpretation [2]. Met-F-AEA has demonstrated CB1 receptor-dependent antitumor activity in preclinical models of thyroid carcinoma and ras oncogene-driven tumors [3].

Why Generic Anandamide Cannot Substitute for Met-F-AEA in Longitudinal or In Vivo Studies


Endogenous anandamide (AEA) is rapidly hydrolyzed by FAAH in biological systems with a half-life measured in minutes, severely limiting its utility in assays requiring sustained CB1 receptor engagement or in vivo efficacy evaluation [1]. While alternative FAAH-resistant analogs such as R-1 methanandamide exist within the same chemical series, they exhibit distinct receptor binding affinities and functional profiles that preclude direct substitution without experimental recalibration . Met-F-AEA's specific substitution pattern confers a defined pharmacological signature that has been validated across multiple independent research groups, establishing it as a reference standard for reproducible cannabinoid receptor studies where metabolic stability and defined receptor selectivity are required [2].

Quantitative Differentiation Guide: Met-F-AEA vs. Anandamide and Related CB1 Agonists


CB1 Receptor Binding Affinity: Met-F-AEA Demonstrates 4-Fold Higher Affinity Than Anandamide

Met-F-AEA (R-1 methanandamide) exhibits a Ki value of 20 nM for the CB1 receptor, representing approximately 4-fold higher binding affinity compared to endogenous anandamide (AEA) which displays a Ki of 78 nM in competitive radioligand binding assays . The compound shows markedly reduced affinity for the CB2 receptor (Ki = 815 nM), establishing a CB1:CB2 selectivity ratio of approximately 40:1 . This affinity profile positions Met-F-AEA as a preferred tool for studies requiring selective CB1 receptor activation with minimal CB2 interference.

Cannabinoid Receptor Receptor Binding Assay Pharmacology

Metabolic Stability: Met-F-AEA Resists FAAH-Mediated Hydrolysis Unlike Anandamide

Met-F-AEA is engineered as a metabolically stable anandamide analog that demonstrates resistance to hydrolytic inactivation by fatty acid amide hydrolase (FAAH), the primary enzyme responsible for AEA degradation [1]. While explicit quantitative half-life comparison data are limited in the primary literature, the designation as a 'metabolically stable analogue' is consistently applied across independent research groups and vendor technical documentation, with the compound's enhanced stability enabling its effective use in in vivo xenograft models where sustained receptor engagement is required for tumor growth inhibition [2][3]. In contrast, endogenous AEA exhibits rapid FAAH-dependent hydrolysis with an estimated half-life of less than 5 minutes in biological matrices [4]. The functional consequence of this stability difference is demonstrated by Met-F-AEA's ability to produce tumor volume reduction in nude mouse xenograft models at 0.5 mg/kg dosing, an efficacy window unattainable with native AEA due to its rapid degradation [2].

Enzymatic Stability FAAH Hydrolysis Pharmacokinetics

Differential Cytostatic Activity: Selective Effect on K-ras Transformed Cells vs. Non-Transformed Cells

Met-F-AEA exhibits a pronounced differential cytostatic effect on K-ras transformed thyroid epithelial cells (KiMol) compared to their non-transformed counterparts (FRTL-5) [1]. In vitro proliferation assays demonstrated that Met-F-AEA inhibited KiMol cell proliferation with an IC50 of approximately 5 mM, whereas the cytostatic action was 'significantly smaller' in non-transformed FRTL-5 cells [1]. This differential responsiveness is mechanistically linked to CB1 receptor up-regulation following Met-F-AEA treatment in transformed cells, contrasted with CB1 receptor suppression in non-transformed cells [1]. In vivo, Met-F-AEA (0.5 mg/kg/dose) induced a 'drastic reduction' in tumor volume in a nude mouse xenograft model bearing KiMol cells, an effect fully abrogated by co-administration of the CB1 receptor antagonist SR141716A (0.7 mg/kg/dose) [1].

Cancer Biology Cell Proliferation Assay Ras Oncogene

In Vivo Antitumor Efficacy: Quantified Tumor Volume Reduction in Thyroid Cancer Xenograft Model

In a nude mouse xenograft model using subcutaneously implanted K-ras transformed KiMol thyroid epithelial cells, Met-F-AEA administered at 0.5 mg/kg/dose produced a 'drastic reduction in tumor volume' [1]. The antitumor effect was demonstrated to be CB1 receptor-dependent, as co-administration of the selective CB1 antagonist SR141716A (0.7 mg/kg/dose) completely abolished the tumor volume reduction [1]. Additionally, the in vivo efficacy was accompanied by a strong reduction in K-ras activity within tumor tissues [1]. In a separate study examining antiangiogenic activity, Met-F-AEA inhibited bFGF-stimulated endothelial cell proliferation in a dose-dependent manner and induced apoptosis, with both effects dependent on CB1 receptor stimulation [2]. The compound also inhibited angiogenesis in the chick chorioallantoic membrane model and reduced tumor-induced endothelial cell sprouting in three-dimensional spheroid co-culture systems [2].

In Vivo Pharmacology Xenograft Model Antitumor Activity

Synergistic Activity with FAAH Inhibition: Met-F-AEA Combination with URB597 Produces Superior Antitumor Response

In non-small cell lung cancer (NSCLC) cell lines A549 and H460, Met-F-AEA alone 'did not possess significant anti-tumorigenic effects' [1]. However, when combined with the FAAH inhibitor URB597, the combination 'significantly reduced EGF-induced proliferative and chemotactic activities in vitro when compared to anti-tumorigenic activity of Met-F-AEA alone' [1]. In a xenograft nude mouse model, the combination treatment inhibited tumor growth, and tumors derived from Met-F-AEA and URB597 combination-treated mice showed reduced EGFR, AKT, and ERK activation and decreased MMP2/MMP9 expression compared to either Met-F-AEA or URB597 alone [1]. The authors concluded that 'in EGFR overexpressing NSCLC, the combination of Met-F-AEA with FAAH inhibitor resulted in superior therapeutic response compared to individual compound activity alone' [1].

Combination Therapy FAAH Inhibition Non-Small Cell Lung Cancer

Met-F-AEA: Validated Research Applications Based on Quantitative Evidence


CB1 Receptor Binding and Selectivity Studies in Cannabinoid Pharmacology

Met-F-AEA is optimally suited for competitive radioligand binding assays and functional receptor studies requiring defined CB1 receptor engagement. With a CB1 Ki of 20 nM and a CB1:CB2 selectivity ratio of approximately 40:1, the compound provides a well-characterized reference standard for establishing CB1 receptor binding baselines and evaluating novel cannabinoid ligands . The quantified affinity difference relative to endogenous AEA (CB1 Ki = 78 nM) enables researchers to calibrate assay sensitivity and validate receptor preparation integrity across experimental batches .

In Vivo Preclinical Oncology Studies in Ras-Driven and Thyroid Carcinoma Models

Met-F-AEA has demonstrated validated in vivo efficacy in K-ras transformed thyroid carcinoma xenograft models, with quantifiable tumor volume reduction at 0.5 mg/kg dosing . The compound's metabolic stability enables sustained CB1 receptor engagement required for in vivo pharmacodynamic studies, distinguishing it from rapidly degraded endogenous AEA [1]. This application scenario is particularly relevant for research programs investigating cannabinoid receptor signaling in ras oncogene-dependent malignancies and for antiangiogenic therapy studies where Met-F-AEA has shown inhibition of bFGF-stimulated endothelial proliferation and MMP-2 activity [2].

Investigation of CB1-EGFR Signaling Crosstalk and Combination Therapy Research

In EGFR-overexpressing non-small cell lung cancer models, Met-F-AEA serves as a critical tool compound for interrogating cannabinoid-EGFR pathway interactions. The demonstrated superior therapeutic response of Met-F-AEA combined with FAAH inhibitor URB597, compared to either agent alone, establishes this compound as a reference for studies evaluating combination strategies targeting endocannabinoid and growth factor receptor signaling axes . Researchers investigating EGFR-driven malignancies may utilize Met-F-AEA to probe the mechanistic basis of cannabinoid receptor-mediated modulation of EGFR/AKT/ERK signaling cascades .

Cell Cycle and Apoptosis Studies in Cancer Cell Biology

Met-F-AEA has been shown to inhibit the transition to S phase of K-ras transformed cells (IC50 ~5 mM) and to induce apoptosis through p53 activation and p21(CIP1/WAF1) expression in thyroid carcinoma cell lines expressing high levels of CB1 receptor [1]. This defined mechanistic profile supports the compound's use in studies examining CB1 receptor-mediated cell cycle regulation and apoptotic signaling pathways. The differential cytostatic activity between transformed and non-transformed cells further enables investigations of oncogene-dependent susceptibility to cannabinoid receptor activation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Met-F-AEA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.